N-(4,5-Dihydro-1H-imidazol-2-yl)thiazol-2-amine
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Overview
Description
N-(4,5-Dihydro-1H-imidazol-2-yl)thiazol-2-amine is a heterocyclic compound that features both imidazole and thiazole rings. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound is of interest in various fields, including chemistry, biology, and medicine, due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-Dihydro-1H-imidazol-2-yl)thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with an imidazole derivative under controlled temperature and pH conditions . The reaction may require catalysts such as triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The process may include steps such as purification through recrystallization and quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
N-(4,5-Dihydro-1H-imidazol-2-yl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted imidazole-thiazole compounds .
Scientific Research Applications
N-(4,5-Dihydro-1H-imidazol-2-yl)thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4,5-Dihydro-1H-imidazol-2-yl)thiazol-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Tizanidine hydrochloride: A muscle relaxant with a similar imidazole-thiazole structure.
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole core.
Uniqueness
N-(4,5-Dihydro-1H-imidazol-2-yl)thiazol-2-amine is unique due to its specific combination of imidazole and thiazole rings, which confer distinct biological activities and therapeutic potential. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and development .
Properties
Molecular Formula |
C6H8N4S |
---|---|
Molecular Weight |
168.22 g/mol |
IUPAC Name |
N-(4,5-dihydro-1H-imidazol-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C6H8N4S/c1-2-8-5(7-1)10-6-9-3-4-11-6/h3-4H,1-2H2,(H2,7,8,9,10) |
InChI Key |
BRMMPBQDUDFUTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)NC2=NC=CS2 |
Origin of Product |
United States |
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